7-Bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride is a synthetic compound belonging to the tetrahydroisoquinoline class. Tetrahydroisoquinolines are a group of organic compounds that share a core chemical structure consisting of a benzene ring fused to a piperidine ring. These compounds are of interest in scientific research due to their diverse biological activities and potential applications in various fields. 7-Bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride serves as a key building block or intermediate in the synthesis of more complex molecules with potential biological activities. []
7-Bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride is a chemical compound characterized by the molecular formula and a molecular weight of approximately 248.55 g/mol. This compound is a derivative of tetrahydroisoquinoline, which is a bicyclic structure widely recognized in both natural and synthetic compounds known for their diverse biological activities. The presence of bromine in its structure enhances its reactivity and potential pharmacological properties, making it a subject of interest in medicinal chemistry and pharmaceutical research.
7-Bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride can be synthesized through various organic reactions involving tetrahydroisoquinoline derivatives. It is commercially available from chemical suppliers and used in various research applications.
This compound belongs to the class of isoquinoline derivatives, which are often studied for their implications in pharmacology due to their interactions with biological targets such as receptors and enzymes.
The synthesis of 7-Bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride typically involves several key steps:
The synthesis may involve reaction conditions such as temperature control and solvent choice to optimize yield and purity. For instance, solvents like acetic acid may be used during bromination to facilitate the reaction.
The molecular structure of 7-Bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride features a bicyclic framework characteristic of tetrahydroisoquinolines. The bromine atom is positioned at the 7th carbon of the isoquinoline ring system.
7-Bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride can participate in various chemical reactions:
Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents such as lithium aluminum hydride for reduction.
The mechanism of action for 7-Bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride largely depends on its specific biological targets. It may interact with various enzymes or receptors within biological pathways:
Purity levels are typically ≥ 98% as determined by High Performance Liquid Chromatography (HPLC) methods .
7-Bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride is utilized across various fields:
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold represents a privileged structure in medicinal chemistry, with roots tracing back to naturally occurring alkaloids exhibiting profound biological activities. Early isolation of THIQ-based antitumor antibiotics like naphthyridinomycin (1974) and saframycin A (1973) revealed their potent DNA-intercalating properties, igniting interest in this heterocyclic system [3] . These discoveries underscored the scaffold’s role as a versatile pharmacophore capable of intricate molecular interactions. Clinically, THIQ derivatives have achieved landmark success: trabectedin (FDA-approved 2015) and lurbinectedin (FDA-approved 2020) exemplify synthetic THIQ alkaloids used in oncology, leveraging the core’s DNA minor-groove binding capability [3]. The structural diversity of THIQ drugs spans multiple therapeutic areas, including the antihypertensive quinapril, the antimuscarinic solifenacin, and the antiparkinsonian apomorphine .
Table 1: Historically Significant THIQ Alkaloids and Their Therapeutic Applications
Compound Name | Biological Source | Therapeutic Area | Discovery Era |
---|---|---|---|
Naphthyridinomycin | Streptomyces lusitanus | Antitumor antibiotic | 1970s |
Saframycin A | Streptomyces lavendulae | Antitumor antibiotic | 1970s |
Emetine | Carapichea ipecacuanha | Antiamebic | 19th Century |
Trabectedin | Synthetic derivative | Oncology (Soft tissue sarcoma) | 2010s |
The biosynthesis of THIQ alkaloids typically involves Pictet-Spengler condensation between dopamine and aldehydes (e.g., secologanin in emetine biosynthesis) [4]. Modern drug design exploits this synthetic versatility, enabling targeted modifications to optimize pharmacokinetic and pharmacodynamic profiles .
Halogenation, particularly bromination, strategically enhances the bioactivity of THIQ scaffolds through multiple mechanisms. The 7-bromo substituent in THIQ derivatives confers distinct advantages:
Brominated THIQs exhibit enhanced binding affinities for oncology targets like Bcl-2 and Mcl-1 proteins. For instance, fluorescence polarization assays demonstrated that 7-bromo-THIQ derivatives bind Bcl-2 with Ki values as low as 5.2 µM – a 10-fold improvement over non-halogenated analogs [1]. The halogen’s role extends beyond passive steric effects: it forms halogen bonds with carbonyl oxygen atoms in protein binding pockets, creating additional interaction points absent in chloro- or fluoro-analogs [9].
Table 2: Comparative Bioactivity of Halogenated THIQ Derivatives
Positional Isomer | Halogen | Bcl-2 Ki (µM) | Mcl-1 Ki (µM) | Relative Potency vs Non-Halogenated |
---|---|---|---|---|
7-Bromo-THIQ | Br | 5.2 | 8.1 | 10.2x |
7-Chloro-THIQ | Cl | 18.7 | 24.9 | 3.1x |
7-Fluoro-THIQ | F | 42.3 | 51.6 | 1.3x |
The 7-bromo-1,2,3,4-tetrahydroisoquinoline scaffold thus serves as a critical pharmacophore in developing targeted therapies, with its hydrochloride salt (CAS# 220247-73-4) offering improved solubility for biological evaluation [5] [9].
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2